![molecular formula C12H16N2O B3142149 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one CAS No. 499206-35-8](/img/structure/B3142149.png)
2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one
Overview
Description
2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one, also known as 2-TBQ or 2-TBQ-one, is a heterocyclic organic compound with the molecular formula C10H11N3. It is an important member of the quinazoline family of nitrogen-containing compounds, which have been studied extensively due to their wide range of biological activities. 2-TBQ-one is an important intermediate in the synthesis of a variety of pharmaceuticals, including anti-cancer, anti-inflammatory, and anticonvulsant drugs.
Mechanism of Action
2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one-one has been found to interact with a variety of enzymes and receptors, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and the glutamate receptor. In addition, 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one-one has been found to modulate the activity of the enzyme glutathione S-transferase (GST), which is involved in the detoxification of xenobiotics.
Biochemical and Physiological Effects
2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one-one has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes. In addition, 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one-one has been found to modulate the activity of the glutamate receptor, which is involved in the transmission of nerve impulses.
Advantages and Limitations for Lab Experiments
2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one-one is an important intermediate in the synthesis of a variety of pharmaceuticals, and it has been studied extensively due to its wide range of biological activities. However, it is important to note that 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one-one is a relatively unstable compound, and it is susceptible to oxidation, hydrolysis, and photodegradation. In addition, 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one-one is a relatively expensive compound, and it is not widely available.
Future Directions
There are a variety of potential future directions for research on 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one-one. These include further investigation of the biochemical and physiological effects of 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one-one, as well as development of more efficient and cost-effective methods for synthesizing 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one-one. In addition, further research could be conducted on the potential applications of 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one-one in the synthesis of pharmaceuticals, as well as its potential use as an anti-inflammatory, anticonvulsant, and anti-cancer agent. Finally, additional research could be conducted on the potential toxicological effects of 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one-one, and its potential interactions with other drugs.
Scientific Research Applications
2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one-one has been studied extensively in scientific research due to its wide range of biological activities. It has been found to possess anti-inflammatory and anticonvulsant properties, as well as anti-cancer activity. In addition, 2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one-one has been used in the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, anti-inflammatory drugs, and anticonvulsant drugs.
properties
IUPAC Name |
2-tert-butyl-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)11-13-7-8-9(14-11)5-4-6-10(8)15/h7H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHBPIINCJQJQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C2C(=N1)CCCC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-7,8-dihydroquinazoline-5(6H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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